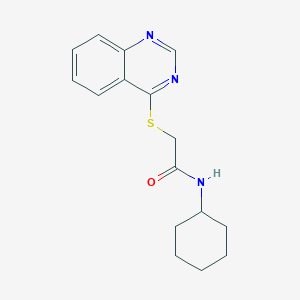

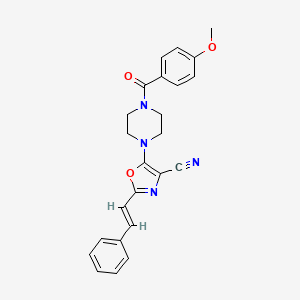

![molecular formula C20H15N3O2S B2853413 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 1105223-77-5](/img/structure/B2853413.png)

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as thienopyrimidines. These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyrimidine ring. The phenyl groups and the acetamide moiety would be attached to this core structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of thienopyrimidines might include relatively high stability and aromaticity due to the conjugated pi system .Applications De Recherche Scientifique

Dual Enzyme Inhibitors

Compounds derived from the thieno[2,3-d]pyrimidine scaffold, such as those explored by Gangjee et al. (2008), have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making their inhibitors valuable for cancer therapy. The study identified compounds that exhibited potent dual inhibitory activities, highlighting the scaffold's potential for developing antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Agents

Another application of thieno[3,2-d]pyrimidine derivatives is in the development of antimicrobial agents. Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, showing good antibacterial and antifungal activities comparable to streptomycin and fusidic acid. These findings suggest the potential of thieno[3,2-d]pyrimidine derivatives in treating infectious diseases (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Antitumor and Anticancer Research

The thieno[3,2-d]pyrimidine derivatives have also been investigated for their antitumor and anticancer properties. For instance, Chandrashekaraiah et al. (2014) reported the synthesis of new pyrimidine-azitidinone analogues that demonstrated antioxidant, in vitro antimicrobial, and antitubercular activities. Such multifunctional activities make these compounds interesting for further pharmacological studies (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Antifungal Activities

Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and evaluated them for antifungal activity against various pathogens. These compounds were found to be effective, indicating their potential as antifungal agents (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).

Mécanisme D'action

Target of Action

The primary target of this compound is Purine Nucleoside Phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a biochemical pathway that recycles purine nucleotides.

Mode of Action

The compound acts as a potent, competitive inhibitor of PNP . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the purine salvage pathway, leading to a decrease in the production of certain nucleotides.

Biochemical Pathways

The inhibition of PNP by this compound affects the purine salvage pathway . This pathway is responsible for the recycling of purines, which are key components of nucleotides. Nucleotides are essential for various cellular processes, including DNA replication and RNA synthesis. Therefore, the inhibition of PNP can have significant downstream effects on these processes.

Result of Action

The compound has been found to be selectively cytotoxic to human MOLT-4 (T cell) but non-toxic to MGL-8 (B cell) lymphoblasts . This selective cytotoxicity suggests that the compound could potentially be used as a T-cell selective immunosuppressive agent .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The compound 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide has been found to exhibit antiviral and antiprotozoal activities .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Metabolic Pathways

It is known to interact with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c24-17(22-15-9-5-2-6-10-15)11-23-13-21-18-16(12-26-19(18)20(23)25)14-7-3-1-4-8-14/h1-10,12-13H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPUDJYMQFJCLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

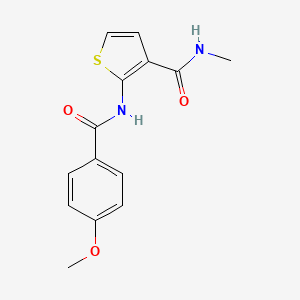

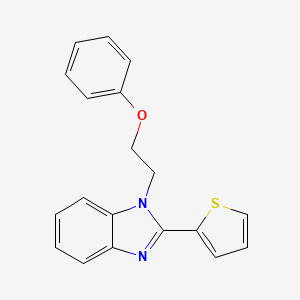

![5-chloro-2-(methylsulfanyl)-N-{[3-(phenylcarbamoyl)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2853332.png)

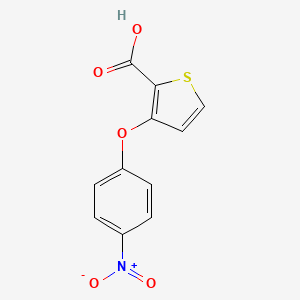

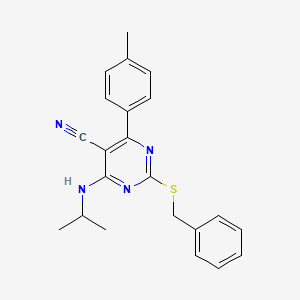

![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2853333.png)

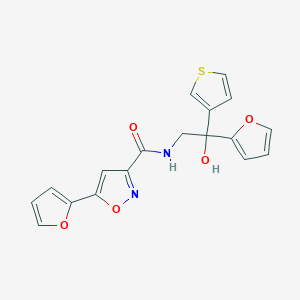

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853335.png)

![2-Amino-6-(3-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2853338.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2853339.png)

![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2853348.png)